3-bromo-5-fluoro-4-nitropyridine
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Overview
Description
3-bromo-5-fluoro-4-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-fluoro-4-nitropyridine typically involves the introduction of bromine, fluorine, and nitro groups onto a pyridine ring. One common method involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-fluoro-4-nitropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups.
Common Reagents and Conditions
Catalytic Hydrogenation: Used for the reduction of the nitro group to an amino group.
Nucleophilic Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used for substitution reactions.
Major Products Formed
3-fluoro-4-aminopyridine: Formed through the reduction of the nitro group.
Substituted Pyridines: Formed through various substitution reactions.
Scientific Research Applications
3-bromo-5-fluoro-4-nitropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and radiopharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-4-nitropyridine involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as bromine, fluorine, and nitro groups can influence the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-fluoropyridine
- 3-fluoro-4-nitropyridine
- 2-fluoro-5-nitropyridine
Uniqueness
3-bromo-5-fluoro-4-nitropyridine is unique due to the specific combination of bromine, fluorine, and nitro groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity patterns that differentiate it from other similar compounds .
Properties
CAS No. |
1807155-85-6 |
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Molecular Formula |
C5H2BrFN2O2 |
Molecular Weight |
220.98 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H |
InChI Key |
DBWNEYABRMAUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)[N+](=O)[O-])F |
Purity |
95 |
Origin of Product |
United States |
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